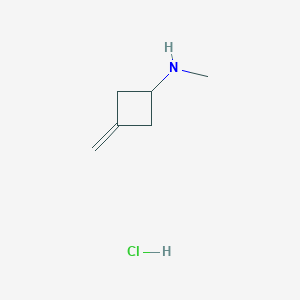

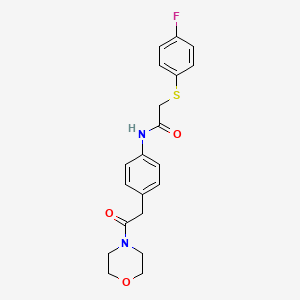

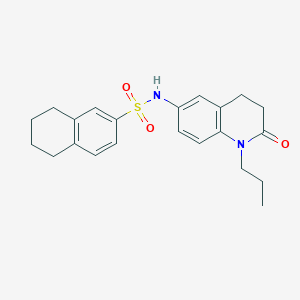

![molecular formula C7H12N4 B2767984 3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 154641-04-0](/img/structure/B2767984.png)

3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine” is a compound that belongs to the class of fused heterocycles known as [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are interesting due to their valuable biological properties. Some [1,2,4]-triazolo[1,5-a]pyrimidines possess herbicidal activity, and they can also act as antifungal, antitubercular, and antibacterial agents .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

Research efforts have elucidated methods for the synthesis of triazolopyrimidine derivatives, including 3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine. For instance, Lashmanova et al. (2019) discussed the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines induced by C=N bond reduction, demonstrating a pathway to access these compounds via a reaction involving NaBH4 and V2O5 at room temperature (Lashmanova et al., 2019). Additionally, studies on the synthetic utility of heteroaromatic azido compounds have contributed to the preparation of 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, expanding the understanding of triazolopyrimidine synthesis (Westerlund, 1980).

Green Chemistry Approaches in Synthesis

Khaligh et al. (2020) introduced an eco-friendly additive for the synthesis of triazolo-pyrimidine derivatives, emphasizing the importance of green chemistry principles in the preparation of these compounds. This method not only showcases a novel additive that enhances the reaction but also aligns with environmental sustainability by avoiding the use of hazardous materials (Khaligh et al., 2020).

Structural and Activity Relationship Analysis

Research has also focused on analyzing the structural and activity relationships of triazolopyrimidines. For example, the synthesis of structural analogs and their evaluation for tuberculostatic activity illustrates the potential biomedical applications of these compounds. The analysis of structure-activity relationships provides insights into designing more effective antituberculous agents (Titova et al., 2019).

Molecular Docking and Theoretical Studies

Sert et al. (2020) performed DFT/B3LYP and molecular docking analyses on triazolo[1,5-a]pyrimidine derivatives, highlighting the compound's potential in drug discovery. Theoretical calculations and molecular docking analyses against specific proteins offer a basis for understanding the interaction mechanisms at the molecular level, paving the way for the development of targeted therapies (Sert et al., 2020).

Propiedades

IUPAC Name |

3-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-2-6-9-10-7-8-4-3-5-11(6)7/h2-5H2,1H3,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVZAGYFQJQJHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1CCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

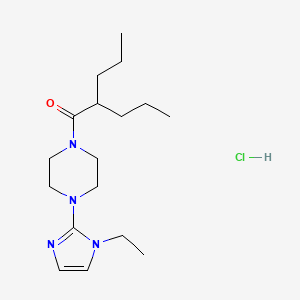

![N-(3-cyanothiolan-3-yl)-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2767905.png)

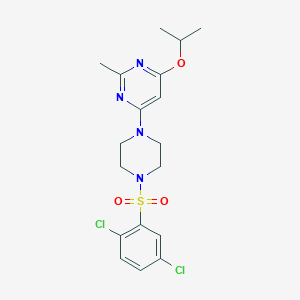

![N-(4-chloro-1,3-benzothiazol-2-yl)-4-(ethanesulfonyl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2767910.png)

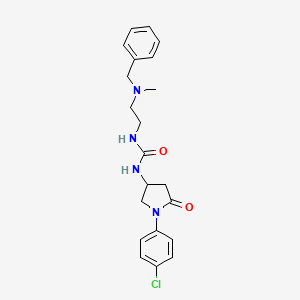

![4-Methoxy-1'-[4-(thiophen-2-yl)benzoyl]-1,4'-bipiperidine](/img/structure/B2767911.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-fluorobenzamide](/img/structure/B2767917.png)

![2-cyano-3-[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B2767923.png)